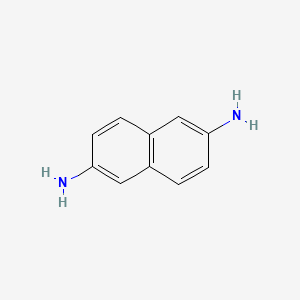
Naphthalene-2,6-diamine
概要
説明
Naphthalene-2,6-diamine (also known as 2,6-Naphthalenediamine or 2,6-DIAMINONAPHTHALENE) is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.20 g/mol . This compound belongs to the class of organic compounds known as naphthalenes, which are structures characterized by two fused benzene rings .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves various coupling reactions such as Buchwald–Hartwig, Heck, Heck–Mizoroki, Stille, Suzuki, Sonogashira, and others . Aromatic nucleophilic substitution reactions have also been successfully applied . For instance, one method involves a reaction between 1-naphthaldehyde and aniline or 2,6-dimethylaniline .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 . The compound has a topological polar surface area of 52 Ų and a complexity of 140 . It has no rotatable bonds, indicating a rigid structure . Chemical Reactions Analysis
This compound has been used in the development of new NDI-based redox systems . It has been integrated with electron-rich donor groups to create ambipolar and strongly electron-donating NDIs . Non-conventional electron-withdrawing groups (EWGs) have been applied, leading to highly electron-deficient NDIs .Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a formal charge of 0 .科学的研究の応用
Polyimide Synthesis
Naphthalene-2,6-diamine derivatives are used in synthesizing high-performance polyimides. For example, Tianyun Li et al. (2017) found that alkyl and naphthalene groups introduced into diamine monomers enhance the solubility and optical transparency of polyimides. These polyimides exhibited high thermal stability, making them suitable for applications requiring temperature resistance (Li, Huang, Wang, & Chen, 2017).
Synthesis of Naphthalene Derivatives
Research by Đ. Škalamera et al. (2016) delves into the synthesis and stability of naphthalene-1,5- and 2,6-diamines. They discovered that naphthalene-2,6-diamines undergo significant demethylation, indicating their potential use in organic synthesis and as intermediates in chemical reactions (Škalamera, Cao, Isaacs, Glaser, & Mlinarić-Majerski, 2016).
Liquid Crystal Alignment Layers
Senlin Xia et al. (2013) explored the use of naphthalene diamines in producing soluble polyimides for liquid crystal alignment layers. They found that these polyimides align liquid crystals effectively and exhibit high thermal stability and optical transparency (Xia, Sun, Yi, & Wang, 2013).
Chemosensor Development
G. Tamil Selvan et al. (2018) developed a naphthalene diamine-based β-diketone derivative as a chemosensor for divalent iron and copper ions. This compound demonstrated potential in molecular logic operations and protein binding (Selvan, Varadaraju, Selvan, Enoch, & Selvakumar, 2018).
Macrocyclic Chemistry
Suguru Ito et al. (2018) synthesized a naphthalene-based chiral diamine, leading to the creation of a macrocyclic hexamine with naphthalene units. This research contributes to the field of macrocyclic chemistry and potential applications in molecular recognition and catalysis (Ito, Okada, Sue, & Asami, 2018).
作用機序
While the specific mechanism of action for Naphthalene-2,6-diamine is not mentioned in the search results, naphthalene diimides (NDIs) have been used in a variety of applications including supramolecular chemistry, sensors, host–guest complexes for molecular switching devices, ion-channels by ligand gating, gelators for sensing aromatic systems, catalysis through anion−π interactions, and NDI intercalations with DNA for medicinal applications .
Safety and Hazards
将来の方向性
Naphthalene-2,6-diamine and its derivatives have shown great potential in the field of organic optoelectronics, including molecular design, synthesis, structure-property relationships, and applications in high-performance organic field-effect transistors, organic photovoltaics, perovskite solar cells, and more . Further development of NDI-bearing compounds for future applications is expected .
特性
IUPAC Name |
naphthalene-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGZBMRXLADNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372756 | |
| Record name | naphthalene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-67-6 | |
| Record name | 2,6-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | naphthalene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


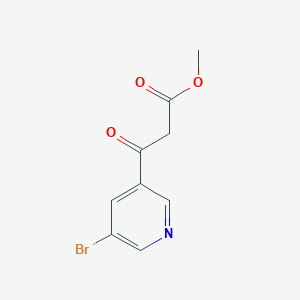
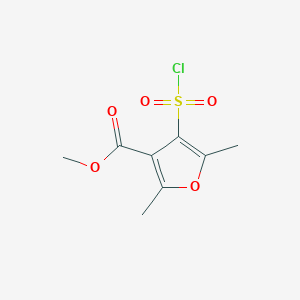
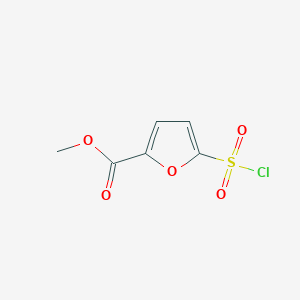
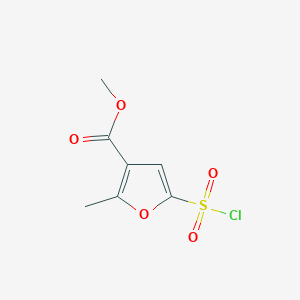

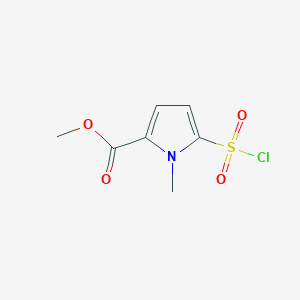
![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)
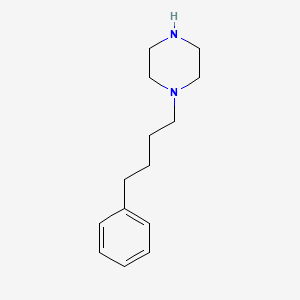
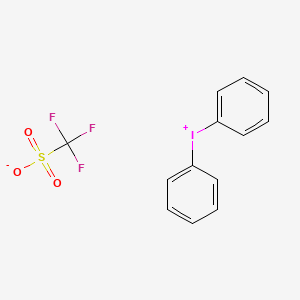
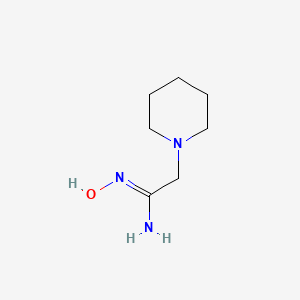

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
![methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)

